

spectroscopic data (NMR, IR, MS) of 3-[2-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-[2-

Compound Name: *(Trifluoromethyl)phenyl]propanoic acid*

Cat. No.: B1256070

[Get Quote](#)

A comprehensive technical guide on the spectroscopic data of **3-[2-(trifluoromethyl)phenyl]propanoic acid**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Analysis of 3-[2-(trifluoromethyl)phenyl]propanoic acid

Introduction

3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS No. 94022-99-8) is a carboxylic acid derivative containing a trifluoromethyl group at the ortho position of the phenyl ring. The presence and position of the trifluoromethyl group significantly influence the molecule's electronic properties and, consequently, its spectroscopic characteristics. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with general experimental protocols for their acquisition. While a complete, experimentally verified dataset for this specific isomer is not readily available in public databases, this document compiles predicted data and typical experimental procedures based on the analysis of its structural analogs and general principles of spectroscopy.

Molecular Structure

Chemical Formula: $C_{10}H_9F_3O_2$ Molecular Weight: 218.17 g/mol Structure:

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for **3-[2-(trifluoromethyl)phenyl]propanoic acid**.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	br s	1H	COOH
~7.6-7.7	d	1H	Ar-H
~7.4-7.5	t	1H	Ar-H
~7.3-7.4	t	1H	Ar-H
~7.2-7.3	d	1H	Ar-H
~3.1-3.2	t	2H	Ar-CH ₂
~2.7-2.8	t	2H	CH ₂ -COOH

Table 2: Predicted ^{13}C NMR Data (125 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Assignment
~178-180	COOH
~138-140	Ar-C (quaternary)
~132-133	Ar-CH
~128-130 (q)	C-CF ₃
~127-128	Ar-CH
~126-127	Ar-CH
~124-126 (q)	CF ₃
~33-35	CH ₂ -COOH
~28-30	Ar-CH ₂

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~1700-1720	Strong	C=O stretch (Carboxylic acid dimer)
~1200-1350	Strong	C-F stretch
~1290-1310	Medium	C-O stretch
~1450-1600	Medium	C=C stretch (Aromatic)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
218	$[M]^+$ (Molecular ion)
201	$[M-OH]^+$
199	$[M-H_2O-H]^+$
173	$[M-COOH]^+$
145	$[M-CH_2CH_2COOH]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-[2-(trifluoromethyl)phenyl]propanoic acid** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of -2 to 14 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
- ^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the range of 0 to 200 ppm.
- A higher number of scans will be required compared to ^1H NMR (typically >1024 scans).

Infrared (IR) Spectroscopy

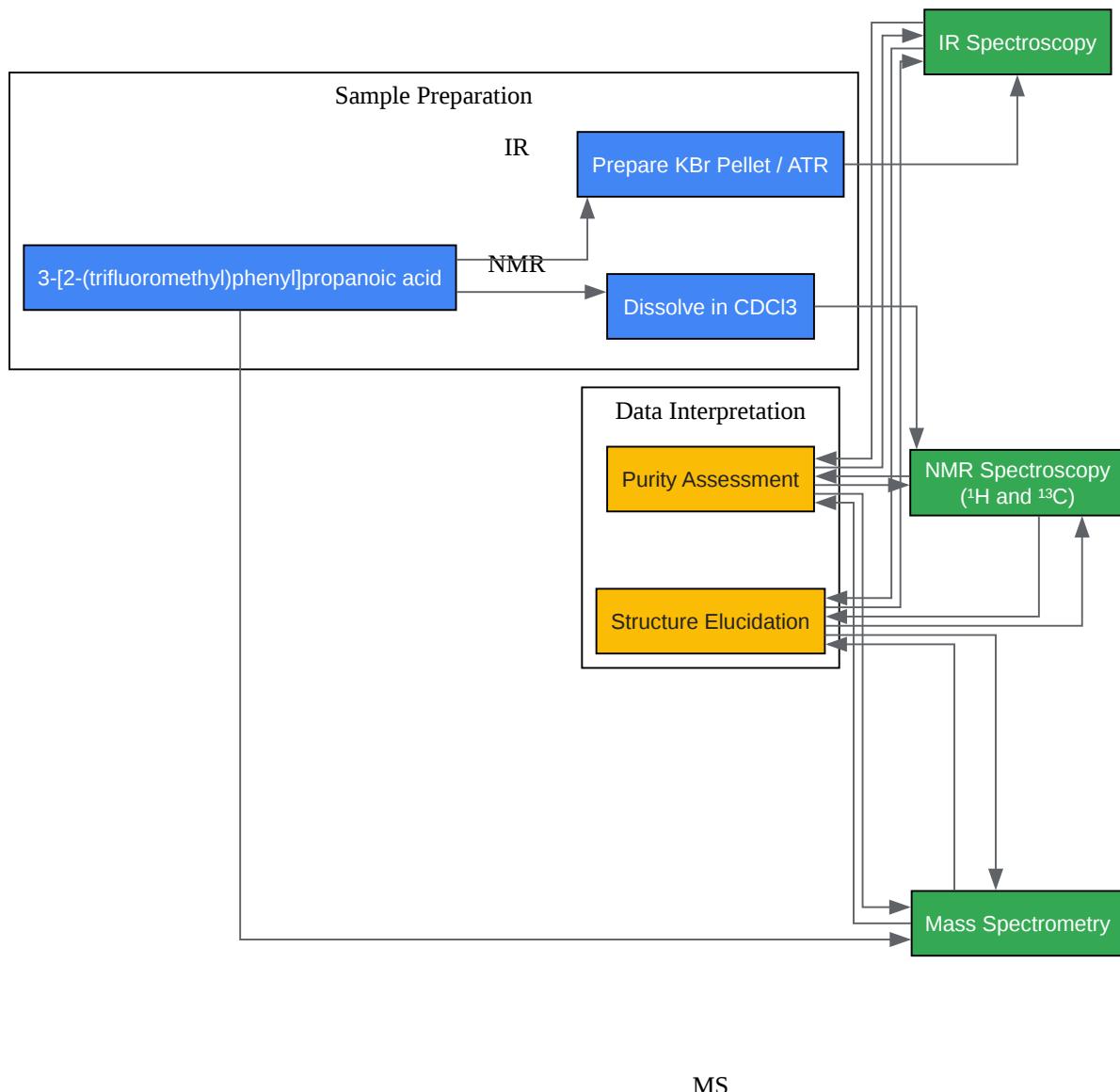
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-[2-(trifluoromethyl)phenyl]propanoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 3-[2-(trifluoromethyl)phenyl]propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256070#spectroscopic-data-nmr-ir-ms-of-3-2-trifluoromethyl-phenyl-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com